1,1,3,3-Tetramethoxybutane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetramethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4/c1-8(11-4,12-5)6-7(9-2)10-3/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTARNSZGZUTMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354785 | |

| Record name | 1,1,3,3-tetramethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5744-65-0 | |

| Record name | 1,1,3,3-tetramethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1,1,3,3-Tetramethoxybutane

Abstract

This technical guide provides a comprehensive overview of 1,1,3,3-tetramethoxybutane (CAS No. 5744-65-0), a key synthetic intermediate. Functioning as a stable, masked equivalent of 1,3-butanedialdehyde, this bis-acetal offers significant advantages in organic synthesis, particularly in the construction of complex molecular architectures where the direct use of its highly reactive dicarbonyl counterpart is impractical. This document details its physicochemical properties, core reactivity, mechanistic pathways, and applications in modern synthesis, with a focus on providing actionable insights for researchers, chemists, and professionals in drug development.

Molecular Structure and Identification

This compound is a tetra-ether characterized by a four-carbon butane backbone with two acetal functionalities at the C1 and C3 positions. This structure is fundamentally a protected form of 1,3-butanedialdehyde.

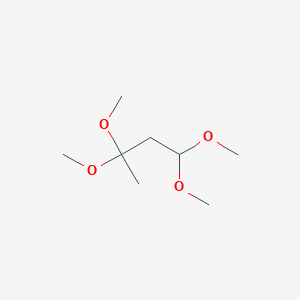

Caption: Chemical structure of this compound.

Table 1: Chemical Identity

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | Acetoacetaldehyde bis(dimethyl acetal)[1] |

| CAS Number | 5744-65-0[1][2][3] |

| Molecular Formula | C₈H₁₈O₄[1] |

| Molecular Weight | 178.23 g/mol [1][3] |

| SMILES | CC(CC(OC)OC)(OC)OC |

| InChI Key | HTARNSZGZUTMQN-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless liquid under standard conditions. Its physical properties are dictated by the presence of four ether linkages, which impart moderate polarity, and the flexible butane backbone.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless liquid | [4][5] |

| Boiling Point | 194.1 °C at 760 mmHg | [1] |

| Density | 0.955 g/cm³ | [1] |

| Flash Point | 67.1 °C | [1] |

| Solubility | Soluble in most common organic solvents. Hydrolyzes in aqueous acid. | Inferred |

Spectroscopic Profile

While specific spectra are not widely published, the structure of this compound allows for a confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The twelve protons of the four methoxy (-OCH₃) groups would likely appear as two sharp singlets (or one, depending on resolution and conformation) in the 3.2-3.5 ppm range. The methylene protons (-CH₂-) would present as a triplet or more complex multiplet around 1.8-2.2 ppm, and the terminal methyl (-CH₃) protons would appear as a doublet upfield, coupled to the C3 proton. The two methine protons (-CH-) would be observed as multiplets.

-

¹³C NMR: The carbon spectrum would show distinct signals for the methoxy carbons (~50-55 ppm), the terminal methyl carbon (~15-20 ppm), the methylene carbon (~40-45 ppm), and the two acetal carbons (~100-105 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C-O stretching vibrations characteristic of ethers and acetals, typically found in the 1050-1150 cm⁻¹ region. C-H stretching and bending vibrations from the alkyl groups will also be prominent. The absence of a strong, broad peak around 3400 cm⁻¹ (O-H) and a sharp peak around 1715 cm⁻¹ (C=O) confirms the integrity of the acetal and the absence of hydrolysis products.

-

Mass Spectrometry (MS): Electron ionization MS would likely show fragmentation patterns involving the loss of methoxy groups (-OCH₃) and cleavage of the C-C backbone, leading to characteristic oxocarbenium ion fragments.

Core Reactivity and Mechanistic Insights

The reactivity of this compound is centered on the lability of its acetal groups under acidic conditions, which contrasts with their stability in the presence of bases and most nucleophiles. This differential reactivity is the cornerstone of its utility in synthesis.

Pillar 1: Stability Under Basic and Nucleophilic Conditions

The acetal functional groups are robust and unreactive towards strong bases (e.g., hydroxides, alkoxides), organometallic reagents (e.g., Grignard, organolithium reagents), and common nucleophiles. This stability allows chemists to perform a wide range of transformations on other parts of a molecule containing this moiety without affecting the protected dicarbonyl unit.

Pillar 2: Acid-Catalyzed Hydrolysis (Deprotection)

The primary and most important reaction of this compound is its acid-catalyzed hydrolysis to unmask the 1,3-dicarbonyl functionality, yielding 1,3-butanedialdehyde. This reaction proceeds readily in the presence of a catalytic amount of acid (e.g., HCl, H₂SO₄, or a solid acid resin) and water.

Causality of the Mechanism: The reaction is initiated by protonation of an acetal oxygen. This step is critical as it transforms a poor leaving group (methoxide, CH₃O⁻) into a good leaving group (methanol, CH₃OH). The subsequent departure of methanol is facilitated by the formation of a resonance-stabilized oxocarbenium ion, which is then readily attacked by water. A final deprotonation step yields a hemiacetal, which undergoes a similar acid-catalyzed sequence to reveal the carbonyl group.

Caption: Key steps in the acid-catalyzed hydrolysis of this compound.

Applications in Organic Synthesis

As a stable C4 synthon, this compound is a valuable precursor for synthesizing a variety of organic molecules, particularly heterocyclic compounds.[6] The in situ generation of 1,3-butanedialdehyde avoids the challenges of handling the free dicarbonyl, which is prone to polymerization and self-condensation.[7]

Key Application: Synthesis of Heterocycles

1,3-Dicarbonyl compounds and their synthetic equivalents are foundational building blocks in heterocyclic chemistry.[8][9][10] The dialdehyde generated from this compound can undergo condensation reactions with binucleophiles to form five- and six-membered rings. A classic example is the Paal-Knorr synthesis of furans, thiophenes, and pyrroles, or the synthesis of pyrimidines and diazepines.

Example Workflow: Pyrimidine Synthesis A common application is the reaction with urea or thiourea in the presence of an acid catalyst. The hydrolysis of the bis-acetal generates 1,3-butanedialdehyde, which then undergoes a cyclocondensation reaction with urea to form a dihydropyrimidine, followed by oxidation to yield a substituted pyrimidine ring system—a core structure in many pharmaceuticals.

Caption: Synthetic workflow using this compound as a 1,3-dicarbonyl precursor.

Experimental Protocols

The following protocol is a generalized, self-validating procedure for the deprotection of this compound.

Protocol 6.1: General Procedure for Acid-Catalyzed Deprotection

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran, acetone, or water) in a round-bottom flask equipped with a magnetic stir bar, add water (5-10 eq).

-

Initiation: Add a catalytic amount of a strong acid (e.g., 0.1 eq of 2M aqueous HCl or a catalytic scoop of Dowex® 50WX8 acidic resin). The causality behind this choice is that a strong proton source is required to efficiently initiate the hydrolysis cascade, as described in Section 4.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material. A self-validating system involves comparing the reaction mixture to a co-spotted lane of the starting material on the TLC plate.

-

Workup: Once the reaction is complete, neutralize the acid catalyst. If a mineral acid was used, add a saturated aqueous solution of sodium bicarbonate until effervescence ceases. If an acidic resin was used, simply filter the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude 1,3-butanedialdehyde. Note: The resulting 1,3-dialdehyde may be unstable and is often used immediately in the next synthetic step without purification.

Safety and Handling

As a flammable liquid and chemical intermediate, this compound requires careful handling in a laboratory setting.[11]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[11] Keep away from sources of ignition, as it is a flammable liquid.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[13] Contaminated containers should be treated as hazardous waste.

Conclusion

This compound serves as a highly effective and versatile synthetic precursor for 1,3-butanedialdehyde. Its stability under basic conditions combined with its clean and efficient deprotection under acidic catalysis makes it an invaluable tool for synthetic chemists. This guide highlights its core properties and reactivity, providing the foundational knowledge necessary for its successful application in the development of pharmaceuticals and other complex organic molecules.

References

-

Zhou, Y., Zhao, P., Wang, L.-S., Yu, X.-X., Huang, C., Wu, Y. D., & Wu, A.-X. (2021). Direct C-C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates. Organic Chemistry Portal. Retrieved from [Link]

-

El-borai, M. A., et al. (2022). Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones. Current Organic Synthesis, 19(2), 220-245. doi: 10.2174/1570179418666211011141428. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 5744-65-0 | this compound. Retrieved from [Link]

-

Zhou, Y., et al. (2021). Direct C–C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates. Organic Letters, 23(16), 6461-6465. doi: 10.1021/acs.orglett.1c02347. Retrieved from [Link]

-

Hilt, G. (2009). Aromatic compounds as synthons for 1,3-dicarbonyl derivatives. ResearchGate. Retrieved from [Link]

-

Hilt, G. (2009). Aromatic compounds as synthons for 1,3-dicarbonyl derivatives. Chemical Society Reviews, 38, 2889-2897. doi: 10.1039/B901673P. Retrieved from [Link]

-

Chemsigma. (n.d.). This compound [ 5744-65-0 ]. Retrieved from [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Malonaldehyde (Malondialdehyde). In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

-

Biocompare. (n.d.). Malonaldehyde bis(dimethyl acetal) (1,1,3,3-Tetramethoxypropane, TMOP) from MyBioSource.com. Retrieved from [Link]

Sources

- 1. Butane,1,1,3,3-tetramethoxy- | 5744-65-0 [chemnet.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 5744-65-0|this compound|BLD Pharm [bldpharm.com]

- 4. mybiosource.com [mybiosource.com]

- 5. biocompare.com [biocompare.com]

- 6. Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Malonaldehyde (Malondialdehyde) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Direct C-C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chemicalbook.com [chemicalbook.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Fingerprinting of 1,1,3,3-Tetramethoxybutane: A Predictive and Comparative Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 1,1,3,3-tetramethoxybutane. In the absence of extensive published experimental data for this specific isomer, this document leverages a predictive approach grounded in fundamental spectroscopic principles and comparative analysis with its close structural analogues, notably the well-documented 2,2,3,3-tetramethoxybutane and 1,1,3,3-tetramethoxypropane. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a robust framework for the identification and characterization of this and similar acetal compounds.

Introduction: The Elusive 1,1,3,3-Isomer

This compound is a tetra-acetal derivative of butane. While its isomer, 2,2,3,3-tetramethoxybutane, is a known compound used in organic synthesis, particularly as a precursor for creating rigid bicyclic acetal structures, the 1,1,3,3-isomer is not widely documented in chemical literature.[1] The synthesis of the 2,2,3,3-isomer is typically achieved through the acid-catalyzed reaction of butane-2,3-dione with an excess of a methoxy source like trimethyl orthoformate.[1] The synthetic route to the 1,1,3,3-isomer would likely start from a β-dicarbonyl compound, which can present different synthetic challenges, potentially explaining its relative obscurity.

Understanding the spectroscopic signature of this compound is crucial for its unambiguous identification should it be synthesized, either intentionally or as a byproduct. This guide will provide a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data of this compound

The structural formula of this compound is (CH₃O)₂CHCH₂CH(OCH₃)₂. A thorough analysis of this structure allows for a detailed prediction of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. We can predict the following signals:

-

A triplet: Corresponding to the two protons of the central methylene group (-CH₂-). These protons are coupled to the two methine protons (-CH(OCH₃)₂), resulting in a triplet.

-

A triplet: Corresponding to the two methine protons (-CH(OCH₃)₂). These protons are coupled to the two methylene protons, also resulting in a triplet.

-

A singlet: Arising from the twelve equivalent protons of the four methoxy groups (-OCH₃).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 4.8 | Triplet | 2H | -CH (OCH₃)₂ |

| ~3.3 | Singlet | 12H | -OCH₃ |

| ~2.0 - 2.3 | Triplet | 2H | -CH₂ - |

The ¹³C NMR spectrum is predicted to show three distinct signals, reflecting the three unique carbon environments in the molecule:

-

One signal for the two equivalent methine carbons.

-

One signal for the central methylene carbon.

-

One signal for the four equivalent methoxy carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~100 - 105 | -C H(OCH₃)₂ |

| ~52 - 55 | -OC H₃ |

| ~40 - 45 | -C H₂- |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to C-H and C-O bonds.

-

C-H stretching: Strong absorptions are expected in the 2800-3000 cm⁻¹ region, typical for alkyl C-H bonds. The methoxy groups may show a characteristic C-H stretch just below 3000 cm⁻¹.

-

C-O stretching: The most prominent feature for this acetal will be strong C-O stretching vibrations, anticipated in the 1050-1150 cm⁻¹ region.[1]

-

Absence of C=O: A key diagnostic feature will be the absence of a strong absorption band in the 1670-1780 cm⁻¹ region, confirming the absence of any carbonyl functionalities.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Expected Intensity |

| 2950 - 3000 | C-H (sp³) stretch | Medium to Strong |

| 2850 - 2950 | C-H (sp³) stretch | Medium to Strong |

| ~2830 | C-H stretch (in -OCH₃) | Medium |

| 1450 - 1470 | C-H bend | Medium |

| 1050 - 1150 | C-O stretch (acetal) | Strong |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound (molar mass: 178.23 g/mol ) is expected to show fragmentation patterns characteristic of acetals.

-

Molecular Ion (M⁺): The molecular ion peak at m/z 178 may be weak or absent, which is common for acetals.

-

Loss of a Methoxy Group: A prominent peak should be observed at m/z 147, corresponding to the loss of a methoxy radical (•OCH₃).

-

Loss of a Methyl Group: A peak at m/z 163, resulting from the loss of a methyl radical (•CH₃), is also likely.[1]

-

Further Fragmentation: Other significant fragments would arise from the cleavage of the C-C and C-O bonds.

Table 4: Predicted Major Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 178 | [C₈H₁₈O₄]⁺ | C₈H₁₈O₄ | Molecular Ion (M⁺) |

| 163 | [M - CH₃]⁺ | C₇H₁₅O₄ | Loss of a methyl radical |

| 147 | [M - OCH₃]⁺ | C₇H₁₅O₃ | Loss of a methoxy radical |

Comparative Spectroscopic Data of Analogues

To substantiate our predictions, we present the available spectroscopic data for 2,2,3,3-tetramethoxybutane and 1,1,3,3-tetramethoxypropane.

2,2,3,3-Tetramethoxybutane

This highly symmetrical isomer provides a useful comparison.[1]

Table 5: Experimental Spectroscopic Data for 2,2,3,3-Tetramethoxybutane

| Technique | Data |

| ¹H NMR | Two singlets: one for the twelve methoxy protons and one for the six methyl protons.[1] |

| ¹³C NMR | Three signals: one for the four methoxy carbons, one for the two methyl carbons, and one for the two quaternary carbons.[1] |

| IR (cm⁻¹) | Strong C-O stretching vibrations in the 1050-1150 cm⁻¹ region.[1] |

| MS (m/z) | Molecular ion at 178, with major fragments at 163 ([M-CH₃]⁺) and 147 ([M-OCH₃]⁺).[1] |

1,1,3,3-Tetramethoxypropane (Malonaldehyde Tetramethyl Acetal)

This compound shares the 1,1,3,3-tetraalkoxy substitution pattern and serves as an excellent model.[2]

Table 6: Experimental Spectroscopic Data for 1,1,3,3-Tetramethoxypropane

| Technique | Data |

| ¹H NMR | A triplet for the two central methylene protons, a triplet for the two methine protons, and a singlet for the twelve methoxy protons. |

| ¹³C NMR | Signals for the methine, methylene, and methoxy carbons. |

| IR (cm⁻¹) | Strong C-O stretching absorptions characteristic of acetals. |

| MS (m/z) | Molecular ion at 164, with characteristic fragmentation patterns for acetals.[3] |

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to an appropriate range (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small drop of the liquid sample.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

-

Acquisition:

-

Use a standard EI energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

The resulting mass spectrum will plot relative ion abundance against the mass-to-charge ratio (m/z).

-

Visualized Experimental Workflows

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for IR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

While direct experimental spectroscopic data for this compound remains scarce, a robust and detailed prediction of its NMR, IR, and MS spectra has been constructed. This predictive framework, supported by comparative data from its structural isomers and analogues, provides a valuable resource for the scientific community. The provided methodologies and workflows offer a standardized approach for the characterization of this and other acetal compounds, ensuring scientific integrity and fostering further research into this class of molecules.

References

-

Benchchem. 2,2,3,3-Tetramethoxybutane|C8H18O4|178.23 g/mol .

-

PubChem. 2,2,3,3-Tetramethylbutane.

-

NIST WebBook. Butane, 2,2,3,3-tetramethyl-.

-

PubChem. 2,2,3,3-Tetramethoxybutane.

-

PubChem. 1,1,3,3-Tetraethoxypropane.

-

NIST WebBook. Butane, 2,2,3,3-tetramethyl- (Mass Spectrum).

-

Merck Millipore. Malondialdehyde bis(dimethyl acetal) CAS 102-52-3.

-

SpectraBase. 2,2,3,3-Tetramethylbutane - Optional[1H NMR] - Spectrum.

-

Thermo Fisher Scientific. SAFETY DATA SHEET: Malonaldehyde bis(dimethyl acetal).

-

Toxin and Toxin Target Database (T3DB). 2,2,3,3-Tetramethylbutane.

-

SpectraBase. 1,1,3-Triethoxybutane.

-

ACS Omega. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.

-

ChemicalBook. Malonaldehyde bis(diethyl acetal)(122-31-6) 1H NMR spectrum.

-

YouTube. PNMR and C-13 NMR spectra of 2,2,3,3-Tetramethyl butane #pnmr #solved#c-13 nmr #nmr.

-

Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure.

-

ChemSynthesis. 2,2,3,3-tetramethylbutane.

-

PubChem. Tetramethoxypropane.

-

Pearson. Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems.

-

KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis.

-

Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of 2,2,3-trimethylbutane analysis of chemical shifts ppm.

-

Sigma-Aldrich. Malondialdehyde bis(dimethyl acetal) for synthesis.

-

ResearchGate. The Development of Synthetic Routes to 1,1,n,n‐Tetramethylteropyrenophanes.

-

YouTube. Acetal synthesis from carbonyls and alcohols- EASY.

-

Shark Chemical Global. 1, 1, 3, 3 Tetramethoxypropane / Malonaldehyde Tetramethyl Acetal 99.

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.

-

ChemicalBook. Malonaldehyde bis(diethyl acetal).

-

ChemicalBook. Acetylacetaldehyde dimethyl acetal(5436-21-5) 1H NMR spectrum.

-

MDPI. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers.

-

Shark Chemical Global. Tetramethoxypropane Malonaldehyde Tetramethyl Acetal Supplier & Exporter.

Sources

Synthesis and characterization of 1,1,3,3-Tetramethoxybutane

An In-Depth Technical Guide to the Synthesis and Characterization of 1,1,3,3-Tetramethoxybutane

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable acetal used in organic synthesis as a protected form of the 1,3-dicarbonyl compound, 3-oxobutanal. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the underlying principles of the synthesis, a step-by-step experimental protocol, and the analytical techniques required for structural verification and purity assessment. The guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the methodology.

Introduction: The Role of this compound in Synthesis

This compound is a stable, protected derivative of 3-oxobutanal, a versatile four-carbon building block. The direct use of 3-oxobutanal is often complicated by its instability and tendency to self-condense or polymerize. By converting its aldehyde and ketone functionalities into dimethyl acetal and dimethyl ketal groups, respectively, the molecule's reactivity is masked, allowing for selective transformations at other sites in a larger molecular framework.

Acetals and ketals are among the most common protecting groups for carbonyl compounds due to their stability under neutral or basic conditions, and their facile removal under acidic conditions.[1][2] This stability makes them inert to a wide range of reagents, including organometallics, hydrides, and oxidizing agents, rendering this compound a crucial intermediate in multi-step synthetic sequences.[2]

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₈O₄

-

Molecular Weight: 178.23 g/mol

-

Structure: CH₃-C(OCH₃)₂-CH₂-CH(OCH₃)₂

Synthesis Methodology: Acid-Catalyzed Acetalization

Principle of Synthesis

The formation of this compound is achieved through the acid-catalyzed reaction of 3-oxobutanal with an excess of methanol. The reaction proceeds via a nucleophilic addition mechanism where both the ketone and aldehyde carbonyl groups are converted to their corresponding acetals.[2]

The mechanism, illustrated below, involves several key steps for each carbonyl group:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[1][3]

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate known as a hemiacetal (or hemiketal).

-

Formation of an Oxonium Ion: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.

-

Second Nucleophilic Attack: A second molecule of methanol attacks the oxonium ion, leading to the formation of the protonated acetal.

-

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable acetal product.

This process occurs at both the C1 (aldehyde) and C3 (ketone) positions of the 3-oxobutanal backbone.

Precursor and Reagent Considerations

-

Carbonyl Source (3-Oxobutanal): As 3-oxobutanal is unstable, the synthesis often utilizes a precursor from which it can be generated in situ, or a more stable derivative. A common strategy involves the acid-catalyzed hydrolysis of a vinyl ether, such as 4-methoxy-3-buten-2-one, in the presence of methanol, which traps the resulting 1,3-dicarbonyl directly as the bis-acetal.

-

Methanol: Methanol serves as both the nucleophile and the solvent. Using it in large excess drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

-

Acid Catalyst: While various protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) can be used, trace amounts of hydrochloric acid (HCl) are often sufficient and advantageous.[4] Using minimal catalyst loading (e.g., 0.1 mol%) can prevent side reactions and is compatible with other acid-sensitive functional groups that might be present in more complex substrates.[1][3]

Detailed Experimental Protocol

This protocol describes a representative synthesis of this compound from a suitable precursor.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Methoxy-3-buten-2-one | Synthesis Grade | (e.g., Sigma-Aldrich) | Starting material (precursor to 3-oxobutanal) |

| Methanol (MeOH), anhydrous | ACS Grade | (e.g., Fisher Scientific) | Reagent and solvent |

| Hydrochloric Acid (HCl), concentrated | ACS Grade | (e.g., VWR) | Used to prepare a dilute solution in methanol |

| Sodium Bicarbonate (NaHCO₃), saturated aq. | Laboratory Grade | - | For neutralization |

| Diethyl Ether (Et₂O), anhydrous | Laboratory Grade | - | Extraction solvent |

| Sodium Sulfate (Na₂SO₄), anhydrous | Laboratory Grade | - | Drying agent |

Equipment Setup

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Dropping funnel.

-

Ice-water bath.

-

Rotary evaporator.

-

Standard laboratory glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks).

-

Vacuum distillation apparatus.

Synthesis Procedure

-

Catalyst Preparation: Prepare a 0.5 M solution of HCl in anhydrous methanol by carefully adding a calculated amount of concentrated HCl to cold methanol under an inert atmosphere.

-

Reaction Setup: To a 250 mL round-bottom flask charged with anhydrous methanol (100 mL), add 4-methoxy-3-buten-2-one (10.0 g, 0.1 mol).

-

Initiation: Cool the mixture to 0 °C using an ice-water bath. Slowly add the 0.5 M methanolic HCl solution (2.0 mL, 1.0 mmol, 0.01 equiv) dropwise with vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up and Neutralization: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is neutral (pH ~7-8).

-

Extraction: Reduce the volume of methanol by approximately half using a rotary evaporator. Add deionized water (50 mL) and extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

-

Prediction (in CDCl₃, 300 MHz):

-

~4.5-4.7 ppm (triplet, 1H): The methine proton at C1 (-CH(OCH₃)₂), split by the adjacent CH₂ group.

-

~3.3-3.4 ppm (singlet, 6H): The six protons of the two methoxy groups at C1.

-

~3.2-3.3 ppm (singlet, 6H): The six protons of the two methoxy groups at C3.

-

~2.0-2.2 ppm (doublet, 2H): The methylene protons at C2 (-CH₂-), split by the C1 proton.

-

~1.3-1.4 ppm (singlet, 3H): The methyl protons at C4 (-CH₃).

-

-

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information about the carbon skeleton.

-

Prediction (in CDCl₃, 75 MHz):

-

~102-104 ppm: Acetal carbon at C1 (-CH(OCH₃)₂).

-

~99-101 ppm: Ketal carbon at C3 (-C(OCH₃)₂-).

-

~53-55 ppm: Methoxy carbons at C1.

-

~48-50 ppm: Methoxy carbons at C3.

-

~43-45 ppm: Methylene carbon at C2 (-CH₂-).

-

~25-27 ppm: Methyl carbon at C4 (-CH₃).

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present and to confirm the absence of the starting carbonyl groups.

-

Expected Absorptions:

-

2990-2850 cm⁻¹: Strong C-H stretching vibrations from the methyl and methylene groups.

-

1150-1050 cm⁻¹: Very strong and characteristic C-O stretching vibrations of the acetal/ketal groups.[5]

-

Absence of Signal: A key confirmation of a successful reaction is the complete disappearance of the strong C=O stretching band from the starting material, which would typically appear around 1720-1680 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: The molecular ion peak (M⁺) would be observed at an m/z of 178.

-

Key Fragmentation Pattern: A characteristic fragmentation pattern for acetals and ketals involves the loss of a methoxy group (-OCH₃) to form a stable oxonium ion. Expected fragments include:

-

m/z 147 [M - OCH₃]⁺

-

m/z 115 [M - OCH₃ - CH₃OH]⁺

-

m/z 75 [CH(OCH₃)₂]⁺

-

Data Summary and Visualization

Summary of Spectroscopic Data

| Technique | Feature | Expected Value/Range |

| ¹H NMR | C1-H (triplet) | 4.5-4.7 ppm |

| C1-OCH₃ (singlet) | 3.3-3.4 ppm | |

| C3-OCH₃ (singlet) | 3.2-3.3 ppm | |

| C2-H₂ (doublet) | 2.0-2.2 ppm | |

| C4-H₃ (singlet) | 1.3-1.4 ppm | |

| ¹³C NMR | C1 (Acetal) | 102-104 ppm |

| C3 (Ketal) | 99-101 ppm | |

| IR | C-H Stretch | 2990-2850 cm⁻¹ |

| C-O Stretch (Acetal/Ketal) | 1150-1050 cm⁻¹ | |

| C=O Stretch | Absent | |

| MS | Molecular Ion [M]⁺ | m/z 178 |

| Fragment [M - OCH₃]⁺ | m/z 147 |

Diagrams and Workflows

Caption: Acid-catalyzed mechanism for acetal/ketal formation.

Caption: Overall experimental workflow for synthesis and analysis.

References

-

He, L., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5343–5350. [Link]

-

He, L., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PubMed Central. [Link]

-

Chemistry LibreTexts. (2024). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. [Link]

- Bloom, S., et al. (2008). Method of making ketals and acetals.

-

Utah Tech University. (n.d.). Infrared Spectroscopy (IR). [Link]

Sources

- 1. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US8604223B2 - Method of making ketals and acetals - Google Patents [patents.google.com]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

A Technical Guide to 1,1,3,3-Tetramethoxypropane: A Cornerstone Reagent for Heterocyclic Synthesis and Oxidative Stress Studies

Abstract: 1,1,3,3-Tetramethoxypropane (TMP), the tetramethyl acetal of malondialdehyde, stands as a pivotal reagent in modern chemical and biomedical research. While the direct handling of malondialdehyde is complicated by its inherent reactivity and instability, TMP offers a stable, versatile, and commercially available surrogate.[1][2] Its utility stems from its function as a protected C3 dialdehyde synthon, which can be unmasked under acidic conditions to generate malondialdehyde in situ. This guide provides an in-depth exploration of the chemical principles, synthetic applications, and core methodologies associated with 1,1,3,3-Tetramethoxypropane, tailored for researchers, scientists, and professionals in drug development. We will delve into its critical role in the synthesis of pyrimidines and other heterocycles, as well as its indispensable application as a standard in the quantification of oxidative stress.

Physicochemical Properties and Safety Data

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. 1,1,3,3-Tetramethoxypropane is a colorless liquid whose key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 102-52-3 | |

| Molecular Formula | C₇H₁₆O₄ | [3] |

| Molecular Weight | 164.20 g/mol | [2][3] |

| Appearance | Colorless liquid | [2][3] |

| Density | 0.9895 g/cm³ | [2] |

| Boiling Point | 183 °C (361 °F; 456 K) | [2] |

| Synonyms | Malonaldehyde bis(dimethyl acetal), Malondialdehyde tetramethyl acetal |

Safety and Handling: 1,1,3,3-Tetramethoxypropane is classified as a flammable liquid and vapor.[2] Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Keep the compound away from ignition sources, heat, and direct sunlight.[4] It is incompatible with strong oxidizing agents.[4] In case of fire, use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam for extinction.

Core Reactivity: The Malondialdehyde Equivalent

The primary utility of 1,1,3,3-Tetramethoxypropane lies in its role as a stable precursor to malondialdehyde (MDA).[1] MDA is a highly reactive three-carbon dialdehyde that is a natural byproduct of lipid peroxidation.[3] Its quantification is a widely accepted biomarker for measuring oxidative stress.[1] However, pure MDA is unstable, making it unsuitable for direct use as an analytical standard.[1]

TMP provides an elegant solution. Under acidic conditions, the acetal groups are readily hydrolyzed, releasing malondialdehyde and four molecules of methanol. This in situ generation allows for the precise and controlled production of MDA when needed.

Caption: Acid-catalyzed hydrolysis of TMP to yield malondialdehyde.

Application in Heterocyclic Synthesis: A C3 Building Block

One of the most powerful applications of 1,1,3,3-Tetramethoxypropane in synthetic organic chemistry is its use as a three-carbon (C-C-C) building block for the construction of heterocyclic rings. Pyrimidine derivatives, in particular, are readily synthesized through the condensation of TMP with compounds containing an N-C-N fragment, such as ureas, thioureas, amidines, or guanidines.

Pyrimidines are a critical class of heterocycles, forming the core structure of nucleobases in DNA and RNA (cytosine, thymine, and uracil) and appearing in numerous pharmaceutical agents.[5][6] The ability to efficiently construct the pyrimidine scaffold is therefore of paramount importance in drug discovery.

Caption: Generalized workflow for pyrimidine synthesis using TMP.

Experimental Protocol: Synthesis of 2-Hydroxypyrimidine

This protocol describes a representative synthesis of a simple pyrimidine from 1,1,3,3-tetramethoxypropane and urea.

Materials:

-

1,1,3,3-Tetramethoxypropane (1.64 g, 10 mmol)

-

Urea (0.60 g, 10 mmol)

-

Ethanol (20 mL)

-

Concentrated Hydrochloric Acid (0.5 mL)

-

Sodium Hydroxide solution (2 M)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Combine 1,1,3,3-tetramethoxypropane, urea, and ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Slowly add the concentrated hydrochloric acid to the stirring mixture. The addition of acid catalyzes the hydrolysis of the acetal to generate malondialdehyde in situ.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly neutralize the reaction mixture by adding 2 M sodium hydroxide solution until the pH is approximately 7.

-

Cool the mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 2-hydroxypyrimidine.

Application in Oxidative Stress Research

As previously mentioned, TMP is the preferred standard for generating calibration curves in assays that measure malondialdehyde, most notably the Thiobarbituric Acid Reactive Substances (TBARS) assay.[1] The TBARS assay is a widely used method to estimate the extent of lipid peroxidation in biological samples.

Protocol: Preparation of an MDA Standard Curve using TMP

This protocol outlines the preparation of a stock solution and subsequent serial dilutions of MDA from a TMP precursor for use in a TBARS assay.

Materials:

-

1,1,3,3-Tetramethoxypropane (TMP)

-

Hydrochloric Acid (HCl), 1.0 M

-

Deionized Water

Procedure:

Part A: Preparation of MDA Stock Solution (e.g., 10 mM)

-

Calculate the mass of TMP required. The molecular weight of TMP is 164.20 g/mol . To prepare 10 mL of a 10 mM solution, you would need:

-

164.20 g/mol * 0.010 mol/L * 0.010 L = 0.01642 g = 16.42 mg

-

-

Accurately weigh 16.42 mg of TMP and dissolve it in deionized water in a 10 mL volumetric flask.

-

Add deionized water to bring the final volume to 10 mL. This is your 10 mM TMP solution.

-

To hydrolyze the TMP to MDA, add a sufficient amount of concentrated acid to make the final solution acidic (e.g., 0.1 M HCl) and incubate at a raised temperature (e.g., 45-60°C) for a defined period (e.g., 30-60 minutes). This hydrolyzed solution is now your 10 mM MDA stock. Note: The exact hydrolysis conditions (acid concentration, temperature, time) should be optimized for your specific assay.

Part B: Preparation of Standard Dilutions

-

Using the 10 mM MDA stock solution, perform serial dilutions to create a range of standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

-

For example, to make a 100 µM standard, you would dilute the 10 mM stock 1:100.

-

These standards can then be used in your TBARS assay protocol to react with thiobarbituric acid, and the resulting absorbance can be measured to construct a standard curve.

Conclusion

1,1,3,3-Tetramethoxypropane is a robust and indispensable tool for both synthetic chemists and biomedical researchers. Its stability and clean conversion to the otherwise intractable malondialdehyde provide a reliable method for both constructing complex heterocyclic molecules essential for drug development and for quantifying a key biomarker of cellular stress.[1][7] The protocols and principles outlined in this guide demonstrate the versatility of this reagent and provide a solid foundation for its application in the laboratory.

References

- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).

- MyBioSource.com. (n.d.). Malonaldehyde bis(dimethyl acetal) (1,1,3,3-Tetramethoxypropane, TMOP). Biocompare.

- Filo. (2025, April 27). (a) Explain any three synthetic application of TBTH with suitable example..

- Safety Data Sheet. (2008, December 12).

- MDPI. (2023, December 2). One-Pot Reactions of Triethyl Orthoformate with Amines.

- The Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for ChemComm.

- Indian Academy of Sciences. (n.d.). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates.

- ResearchGate. (2025, September 2). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.

- BenchChem. (n.d.). A Technical Guide to 1,1,3,3-Tetramethoxypropane as a Malondialdehyde Precursor for Oxidative Stress Research.

- Arkivoc. (2017, May 26). Reaction of trifluoromethyl 1,3-dicarbonyl compounds with formaldehyde and esters of natural α-aminoacids.

- ResearchGate. (n.d.). Reaction types of 1,3‐dicarbonyl compounds.

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

- Santa Cruz Biotechnology. (2019, June 19). SAFETY DATA SHEET.

- Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities.

- RSC Publishing. (2020, August 17). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media.

- Wikipedia. (n.d.). 1,1,3,3-Tetramethoxypropane.

- PubChem. (n.d.). 2,2,3,3-Tetramethoxybutane | C8H18O4 | CID 10856041.

- Wikipedia. (n.d.). Tetramethylbutane.

- PubChem. (n.d.). 1,1,3-Trimethoxybutane | C7H16O3 | CID 24994.

- Fisher Scientific. (2008, June 23). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 1,1,3,3-Tetramethoxypropane synthesis.

- PubChem. (n.d.). 1,2,3,4-Tetramethoxybutane | C8H18O4 | CID 542388.

- Grokipedia. (n.d.). Tetramethylbutane.

- Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.

- UT Southwestern. (2017, July 10). Researchers Report Chemical Reaction with Potential to Speed Drug Development.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Allmand. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 1 1 3 3-tetramethoxypropane to malondialdehyde.

- PubChem. (n.d.). 2,2,3,3-Tetramethylbutane | C8H18 | CID 11675.

- ECHEMI. (n.d.). 594-82-1, 2,2,3,3-Tetramethylbutane Formula.

- NIH PubChem. (n.d.). Tetramethoxypropane | C7H16O4 | CID 66019.

- GazFinder. (n.d.). 2,2,3,3-tetramethylbutane (C8H18).

- CRC Industries. (2015, August 6). SAFETY DATA SHEET.

- NIST WebBook. (n.d.). Butane, 2,2,3,3-tetramethyl-.

- The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (n.d.).

- UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- Organic Syntheses Procedure. (n.d.). α,α,α',α'-TETRAMETHYLTETRAMETHYLENE GLYCOL.

- ChemSynthesis. (2025, May 20). 2,2,3,3-tetramethylbutane - 594-82-1, C8H18, density, melting point, boiling point, structural formula, synthesis.

Sources

An In-Depth Technical Guide to Acetoacetaldehyde Dimethyl Acetal: Synthesis, Properties, and Applications in Modern Chemistry

This guide provides an in-depth exploration of acetoacetaldehyde dimethyl acetal, a versatile building block in organic synthesis. Primarily targeting researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts. Instead, it offers a narrative grounded in the principles of synthetic chemistry, explaining the causality behind experimental choices and highlighting the practical applications of this valuable reagent.

Introduction: The Strategic Importance of Carbonyl Protection

In the intricate world of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is a cornerstone of success. Dicarbonyl compounds, such as acetoacetaldehyde (3-oxobutanal), present a unique challenge and opportunity. Possessing both an aldehyde and a ketone, the inherent difference in reactivity between these two carbonyl groups allows for selective protection, thereby enabling chemists to direct subsequent transformations with high precision.

Acetoacetaldehyde dimethyl acetal, also known as 3-ketobutyraldehyde dimethyl acetal or 4,4-dimethoxy-2-butanone, is the product of selectively protecting the more electrophilic aldehyde functionality of acetoacetaldehyde. This strategic maneuver leaves the ketone available for a wide array of chemical modifications, making this compound a pivotal intermediate in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory.

Physical Properties

Acetoacetaldehyde dimethyl acetal is typically a colorless to pale yellow liquid. Its key physical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5436-21-5 | [1] |

| Molecular Formula | C₆H₁₂O₃ | [2] |

| Molecular Weight | 132.16 g/mol | [2] |

| Boiling Point | Not specified | |

| Density | 0.993 - 0.998 g/cm³ @ 25°C | [1] |

| Refractive Index | 1.414 - 1.424 @ 20°C | [1][2] |

| Flash Point | 57.22 °C (135.00 °F) | [1][3] |

| Solubility | Soluble in alcohol. | [4] |

Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and quality control of acetoacetaldehyde dimethyl acetal.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals would include a singlet for the methyl group adjacent to the ketone, signals for the methoxy groups of the acetal, and signals for the methylene and methine protons of the butane backbone.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will distinctly show the carbonyl carbon of the ketone, the acetal carbon, the carbons of the two methoxy groups, and the remaining carbons of the alkyl chain.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretch of the ketone functional group, typically in the range of 1715 cm⁻¹. The C-O stretches of the acetal group will also be prominent.

-

MS (Mass Spectrometry): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can be used for structural elucidation.

Synthesis of Acetoacetaldehyde Dimethyl Acetal

The synthesis of acetals from aldehydes and ketones is a classic and reversible acid-catalyzed reaction.[5] The selective formation of acetoacetaldehyde dimethyl acetal hinges on the greater reactivity of the aldehyde carbonyl compared to the ketone carbonyl.

Reaction Mechanism

The formation of the acetal proceeds via a two-step mechanism involving the initial formation of a hemiacetal, which then reacts with a second equivalent of the alcohol to form the stable acetal.

Caption: Acid-catalyzed formation of acetoacetaldehyde dimethyl acetal.

Experimental Protocol: Acid-Catalyzed Acetalization

The following is a representative, field-proven protocol for the synthesis of acetoacetaldehyde dimethyl acetal. The causality behind each step is explained to provide a deeper understanding of the process.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add acetoacetaldehyde and an excess of methanol. A non-polar solvent such as toluene can be used to aid in the azeotropic removal of water.

-

Causality: The use of excess methanol and the removal of water are critical to drive the reaction equilibrium towards the formation of the acetal, in accordance with Le Châtelier's principle. The Dean-Stark trap is an effective tool for sequestering the water byproduct.[6]

-

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or a strongly acidic ion-exchange resin (e.g., Amberlyst-15).

-

Causality: An acid catalyst is required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.[7] The use of a solid acid catalyst like Amberlyst-15 can simplify the workup procedure, as it can be removed by simple filtration.[8]

-

-

Reaction Execution: Heat the reaction mixture to reflux. Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Causality: Heating provides the necessary activation energy for the reaction. Continuous monitoring ensures that the reaction is driven to completion and helps to prevent the formation of byproducts.

-

-

Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. If a soluble acid catalyst was used, neutralize it with a mild base (e.g., sodium bicarbonate solution). If a solid acid catalyst was used, remove it by filtration. Extract the product into a suitable organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product is then purified by fractional distillation.

-

Causality: The neutralization step is crucial to prevent the acid-catalyzed hydrolysis of the acetal product during workup. The subsequent extraction, washing, and drying steps are standard procedures to isolate and purify the organic product. Fractional distillation is an effective method for purifying liquid products with different boiling points.

-

Key Reactions and Synthetic Utility

The synthetic utility of acetoacetaldehyde dimethyl acetal lies in the orthogonal reactivity of its two functional groups. The protected aldehyde is stable to a variety of reaction conditions that target the ketone.

Reactions at the Ketone

The ketone functionality can undergo a wide range of transformations, including:

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using reagents such as sodium borohydride (NaBH₄).

-

Grignard and Organolithium Reactions: The addition of organometallic reagents to the ketone provides a route to tertiary alcohols.

-

Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction.

-

Enolate Chemistry: The protons alpha to the ketone can be deprotonated to form an enolate, which can then participate in alkylation, aldol, and other condensation reactions.

Deprotection of the Acetal

The acetal group is a robust protecting group that is stable to basic, nucleophilic, and reducing conditions. However, it can be readily cleaved under acidic aqueous conditions to regenerate the aldehyde.[7]

Caption: Synthetic transformations of acetoacetaldehyde dimethyl acetal.

Applications in Drug Discovery and Development

The structural motif derived from acetoacetaldehyde dimethyl acetal is found in numerous biologically active molecules. Its ability to serve as a versatile four-carbon building block makes it an attractive starting material in pharmaceutical research. For instance, derivatives of acetoacetaldehyde can be used in the synthesis of heterocyclic compounds, which are a cornerstone of modern medicinal chemistry. While direct applications of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) in synthesizing PI3 kinase inhibitors are noted, the underlying principle of using acetal-protected building blocks is a shared strategy in drug discovery to achieve complex molecular architectures.[9]

Safety and Handling

Acetoacetaldehyde dimethyl acetal is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place away from sources of ignition. It may be irritating to the skin and eyes.[1]

Conclusion: A Versatile Tool for the Synthetic Chemist

Acetoacetaldehyde dimethyl acetal exemplifies the power of strategic functional group protection in organic synthesis. By masking the more reactive aldehyde, it unlocks a plethora of synthetic possibilities at the ketone position. Its utility as a versatile building block, coupled with its straightforward synthesis and deprotection, ensures its continued importance in the fields of academic research, fine chemical synthesis, and drug discovery. The principles governing its use are fundamental to the logic of synthetic chemistry, making it an invaluable tool for any researcher aiming to construct complex molecular targets with efficiency and precision.

References

Sources

- 1. acetyl acetaldehyde dimethyl acetal, 5436-21-5 [perflavory.com]

- 2. parchem.com [parchem.com]

- 3. acetyl acetaldehyde dimethyl acetal, 5436-21-5 [thegoodscentscompany.com]

- 4. acetaldehyde dimethyl acetal, 534-15-6 [thegoodscentscompany.com]

- 5. ymerdigital.com [ymerdigital.com]

- 6. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]

- 7. Dimethyl Acetals [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

The Synthetic Cornerstone: A Technical Guide to 3,3-Dimethoxybutyraldehyde Dimethyl Acetal as a Precursor

Foreword: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, particularly within the intricate pathways of pharmaceutical and fine chemical development, the strategic selection of precursors is paramount. 3,3-Dimethoxybutyraldehyde dimethyl acetal, also systematically named 1,1,3,3-tetramethoxybutane, emerges as a precursor of significant potential. Its structure, featuring a protected aldehyde and a ketal, offers a unique combination of stability and latent reactivity. This guide provides an in-depth technical exploration of this compound, from its synthesis and characterization to its strategic application as a versatile synthon. For researchers and drug development professionals, understanding the nuances of this precursor can unlock novel and efficient synthetic routes to complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of a precursor's physical and spectral properties is fundamental to its effective use in synthesis. While specific experimental data for 3,3-Dimethoxybutyraldehyde dimethyl acetal is not extensively published, we can infer its characteristics based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 3,3-Dimethoxybutyraldehyde Dimethyl Acetal and its Precursor

| Property | 3,3-Dimethoxybutyraldehyde Dimethyl Acetal (Predicted/Inferred) | 3,3-Dimethylbutanal (Experimental) |

| Molecular Formula | C₈H₁₈O₄ | C₆H₁₂O |

| Molecular Weight | 178.23 g/mol | 100.16 g/mol [1] |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | Estimated 180-200 °C | 104-106 °C[1] |

| CAS Number | 5744-65-0 | 2987-16-8[1][2] |

Spectroscopic Characterization:

The symmetrical nature of 3,3-Dimethoxybutyraldehyde dimethyl acetal would lead to a relatively simple NMR spectrum.

-

¹H NMR: Two primary signals are expected: a singlet for the twelve protons of the four equivalent methoxy groups and a singlet for the six protons of the two equivalent methyl groups.

-

¹³C NMR: Three distinct signals are anticipated: one for the four methoxy carbons, one for the two methyl carbons, and one for the two quaternary carbons of the butane backbone.

-

IR Spectroscopy: The absence of a strong carbonyl (C=O) absorption around 1720 cm⁻¹ and the presence of strong C-O stretching bands in the 1150-1050 cm⁻¹ region would confirm the formation of the acetal and ketal.

-

Mass Spectrometry: The mass spectrum would be expected to show fragmentation patterns characteristic of acetals, such as the loss of methoxy groups.

Synthesis of 3,3-Dimethoxybutyraldehyde Dimethyl Acetal: A Proposed Pathway

The synthesis of 3,3-Dimethoxybutyraldehyde dimethyl acetal can be achieved through the acid-catalyzed acetalization of its precursor, 3,3-dimethylbutanal. This reaction is a cornerstone of carbonyl chemistry, offering a reliable method for protecting the aldehyde functionality.[3]

Caption: Proposed synthesis of 3,3-Dimethoxybutyraldehyde dimethyl acetal.

Experimental Protocol: Acid-Catalyzed Acetalization

This protocol is a generalized procedure based on established methods for acetal formation.[3] Optimization of reaction time and temperature may be necessary.

-

Reaction Setup: To a solution of 3,3-dimethylbutanal (1.0 eq) in excess methanol (10-20 eq), add a catalytic amount of a strong acid such as p-toluenesulfonic acid (0.01-0.05 eq) or sulfuric acid.

-

Reaction Conditions: Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC or GC-MS to observe the disappearance of the starting aldehyde.

-

Work-up: Once the reaction is complete, quench the catalyst by adding a mild base, such as triethylamine or sodium bicarbonate solution.

-

Purification: Remove the excess methanol under reduced pressure. The resulting crude product can be purified by distillation to yield the pure 3,3-Dimethoxybutyraldehyde dimethyl acetal.

The Role of 3,3-Dimethoxybutyraldehyde Dimethyl Acetal as a Precursor

The synthetic utility of 3,3-Dimethoxybutyraldehyde dimethyl acetal lies in its ability to act as a stable, yet reactive, building block. The acetal group serves as a protecting group for the aldehyde, allowing for chemical transformations at other positions of a molecule without affecting the carbonyl group. This is particularly crucial in the synthesis of complex molecules like pharmaceuticals.

Strategic Deprotection and Further Reactions

The acetal can be selectively deprotected under acidic conditions to regenerate the aldehyde, which can then participate in a variety of subsequent reactions.

Caption: Synthetic utility of the acetal as a protected aldehyde.

Application in Analogue Synthesis: A Case Study

While direct applications of 3,3-Dimethoxybutyraldehyde dimethyl acetal in drug synthesis are not widely documented, the utility of a closely related compound, 4-(N,N-dimethylamino)butanal dimethyl acetal, in the synthesis of tryptamine-based antimigraine drugs like Sumatriptan, provides a compelling case for its potential.[4] In these syntheses, the acetal protects the aldehyde during manipulations of the amine functionality, and is later deprotected to allow for a key cyclization step.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3,3-Dimethoxybutyraldehyde dimethyl acetal and its precursors.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep the container tightly closed.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

3,3-Dimethoxybutyraldehyde dimethyl acetal represents a valuable, yet perhaps underutilized, precursor in the synthetic chemist's toolbox. Its straightforward synthesis and the stability of the acetal protecting group make it an attractive building block for the construction of complex molecules. While specific, documented applications in drug development are yet to be widely reported, the proven utility of analogous structures strongly suggests its potential. Future research into the applications of this versatile synthon is warranted and could lead to the development of novel and more efficient synthetic pathways for a variety of important chemical entities.

References

- An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals. Organic Process Research & Development.

- A Comparative Analysis of 4-(Dimethylamino)

- Butanal, 3,3-dimethyl-. NIST Chemistry WebBook.

- 3,3-Dimethylbutanal. PubChem.

- Adventures in acetaliz

- Dimethyl Acetals. Organic Chemistry Portal.

Sources

Stability and Storage of 1,1,3,3-Tetramethoxybutane: A Technical Guide for Researchers

Introduction

1,1,3,3-Tetramethoxybutane is a valuable acetal reagent and building block in organic synthesis, prized for its role in the formation of various heterocyclic compounds and as a precursor to malondialdehyde derivatives. As with many acetals, its utility is intrinsically linked to its stability. Understanding the factors that govern its shelf-life and the appropriate conditions for its storage is paramount for ensuring experimental reproducibility and the integrity of research outcomes. This technical guide provides an in-depth analysis of the stability profile of this compound, detailing its principal degradation pathways, recommended storage and handling protocols, and robust analytical methods for assessing its purity and degradation over time. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize this versatile compound.

The Chemical Nature and Inherent Stability of this compound

This compound is a diacetal, meaning it possesses two acetal functional groups. The stability of acetals is well-characterized; they are notably stable under neutral and basic conditions but are susceptible to hydrolysis in the presence of acid.[1][2] This reactivity profile is the cornerstone of their use as protecting groups for aldehydes and ketones in multi-step syntheses.[3]

The primary degradation pathway for this compound is acid-catalyzed hydrolysis.[4] This reaction is reversible, and in the presence of excess water and an acid catalyst, the acetal will break down to form its parent carbonyl compound and alcohol.[1] For this compound, this hydrolysis would yield 3-methoxybutanal and methanol.

The mechanism of this hydrolysis involves protonation of one of the methoxy oxygen atoms, converting it into a good leaving group (methanol). The resulting oxocarbenium ion is then attacked by water. This process can occur at both acetal functionalities, leading to complete degradation.[4]

Sources

A Technical Guide to 1,1,3,3-Tetramethoxybutane: Commercial Availability, Synthesis Applications, and Protocols for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,1,3,3-Tetramethoxybutane (CAS No. 5744-65-0), a versatile building block in organic synthesis with significant applications in pharmaceutical research and development. This document will detail its chemical properties, commercial availability, and its critical role as a precursor in the synthesis of heterocyclic compounds, which are foundational to many therapeutic agents.

Introduction to this compound: A Stable Acetal for Complex Syntheses

This compound, also known as Acetoacetaldehyde bis(dimethyl acetal), is a stable and versatile organic compound. Its structure features a butane backbone with two geminal dimethoxy groups at the 1 and 3 positions. This unique arrangement makes it an excellent and stable precursor to the often unstable 1,4-dicarbonyl compounds, which are pivotal in the synthesis of various heterocyclic systems.

The primary utility of this compound in the context of drug development lies in its application in the Paal-Knorr synthesis. This classic and reliable reaction allows for the construction of substituted pyrroles and furans, which are core structural motifs in a vast array of pharmaceuticals.[1][2] The stability of this compound, compared to its corresponding dicarbonyl, makes it an ideal starting material for multi-step syntheses where maintaining the integrity of the four-carbon backbone is crucial until the desired cyclization step.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 5744-65-0 | [3] |

| Molecular Formula | C₈H₁₈O₄ | [3] |

| Molecular Weight | 178.23 g/mol | [3] |

| Synonyms | Acetoacetaldehyde bis(dimethyl acetal) | [3][4] |

| Boiling Point | 194.1 °C at 760 mmHg | [3] |

| Density | 0.955 g/cm³ | [3] |

| Flash Point | 67.1 °C | [3] |

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk manufacturing needs. The purity of the compound is a critical factor for its successful application in sensitive synthetic procedures.

| Supplier | Purity/Grades Offered |

| BOC Sciences | Custom purity available upon request. |

| TCI America | >98.0% (GC) |

| Sigma-Aldrich | ≥97.0% |

| Alfa Aesar | 98% |

| VWR | Check for current availability and specifications. |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Applications in Pharmaceutical and Heterocyclic Chemistry

The principal application of this compound in pharmaceutical and medicinal chemistry is as a stable and easy-to-handle precursor for the in situ generation of a 1,4-dicarbonyl compound, which is then utilized in the Paal-Knorr synthesis to form substituted pyrroles and furans.[1][2][5] These five-membered aromatic heterocycles are prevalent in a wide range of biologically active molecules and approved drugs.[6]

The Paal-Knorr synthesis is a robust and versatile method for constructing these heterocyclic rings. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to yield a pyrrole, or the acid-catalyzed cyclization of a 1,4-dicarbonyl to form a furan.[2][5][7] The use of this compound provides a convenient entry point to this reaction, as the acetal groups can be readily hydrolyzed under acidic conditions to generate the reactive dicarbonyl species in the reaction mixture.

Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole

The following is a representative, detailed protocol for the synthesis of a substituted pyrrole using this compound. This procedure is adapted from established methodologies for the Paal-Knorr pyrrole synthesis.[7][8][9]

Reaction: Synthesis of 1-Benzyl-2-methyl-5-phenylpyrrole

Materials:

-

This compound

-

Benzylamine

-

Phenylacetone

-

Glacial Acetic Acid

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.78 g, 10 mmol) and phenylacetone (1.34 g, 10 mmol) in 20 mL of ethanol.

-

Addition of Amine and Acid: To the stirred solution, add benzylamine (1.07 g, 10 mmol) followed by glacial acetic acid (5 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the ethanol and acetic acid under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize any remaining acetic acid, followed by a wash with brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1-benzyl-2-methyl-5-phenylpyrrole.

Safety Precautions:

-

All procedures should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This compound is a commercially available and highly valuable reagent for synthetic chemists, particularly those in the pharmaceutical industry. Its stability and utility as a precursor to 1,4-dicarbonyl compounds make it an essential building block for the construction of pyrrole and furan heterocycles through the reliable Paal-Knorr synthesis. The protocol provided herein serves as a practical guide for its application in the synthesis of complex organic molecules, highlighting its importance in the drug discovery and development pipeline.

References

-

Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Drugdu.com. (n.d.). Others Product Supplier & Buyer. Retrieved from [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

LookChem. (n.d.). Cas 779-90-8,1,3,5-TRIACETYLBENZENE. Retrieved from [Link]

-

RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Butane,1,1,3,3-tetramethoxy- | 5744-65-0 [chemnet.com]

- 4. m.chem960.com [m.chem960.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. nbinno.com [nbinno.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 9. rgmcet.edu.in [rgmcet.edu.in]

Methodological & Application

Application Note: Synthesis of Substituted Pyrazoles using 1,1,3,3-Tetramethoxypropane

Abstract